molecular formula C21H23NO5S2 B3568305 [1,2-bis(propylsulfonyl)indolizin-3-yl](phenyl)methanone CAS No. 5304-35-8

[1,2-bis(propylsulfonyl)indolizin-3-yl](phenyl)methanone

Cat. No.: B3568305
CAS No.: 5304-35-8
M. Wt: 433.5 g/mol
InChI Key: QXSUUVTXNXJVHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone typically involves multiple steps, starting with the preparation of the indolizin-3-yl core. This core is then functionalized with propylsulfonyl groups and a phenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(propylsulfonyl)indolizin-3-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .

Scientific Research Applications

Chemistry

In chemistry, 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular processes and signaling pathways .

Medicine

In medicine, 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone has potential therapeutic applications. It may be used in drug development for targeting specific diseases or conditions, particularly those involving oxidative stress or inflammation .

Industry

Industrially, this compound can be used in the production of specialty chemicals, coatings, and polymers. Its unique properties make it suitable for applications requiring high stability and specific reactivity .

Mechanism of Action

The mechanism of action of 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone stands out due to its unique indolizin-3-yl core and the presence of both sulfonyl and phenyl groups.

Properties

IUPAC Name

[1,2-bis(propylsulfonyl)indolizin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S2/c1-3-14-28(24,25)20-17-12-8-9-13-22(17)18(21(20)29(26,27)15-4-2)19(23)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSUUVTXNXJVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360301
Record name ST4016793
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5304-35-8
Record name ST4016793
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1,2-bis(propylsulfonyl)indolizin-3-yl](phenyl)methanone
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